molecular formula C20H18N4O3 B11439317 N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No.: B11439317
M. Wt: 362.4 g/mol
InChI Key: GXVCVMQSQBYHNM-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with a diketone to form the pyrimidoindole structure.

    Introduction of the methoxyphenyl group: This step involves the reaction of the pyrimidoindole intermediate with 2-methoxyphenylamine under appropriate conditions to form the desired product.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different pharmacological properties.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.

    Industry: It may have applications in the development of new drugs and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It may bind to specific receptors in the body, modulating their activity.

    Inhibiting enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating signaling pathways: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can be compared with other similar compounds, such as:

    Pyrimidoindoles: These compounds share the pyrimidoindole core structure but differ in their substituents.

    Acetamides: Compounds with the acetamide functional group but different core structures.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic properties.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide

InChI

InChI=1S/C20H18N4O3/c1-12-7-8-14-13(9-12)18-19(23-14)20(26)24(11-21-18)10-17(25)22-15-5-3-4-6-16(15)27-2/h3-9,11,23H,10H2,1-2H3,(H,22,25)

InChI Key

GXVCVMQSQBYHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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